molecular formula C16H14N2O3 B2540596 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922027-22-3

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2540596
CAS No.: 922027-22-3
M. Wt: 282.299
InChI Key: VLFUMICLRUEFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms. This compound is part of the oxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzamide moiety .

Scientific Research Applications

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share a similar seven-membered ring structure but with different substituents.

    Thiazepines: Contain sulfur instead of oxygen in the ring.

    Azepines: Lack the oxygen atom in the ring structure.

Uniqueness

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is unique due to its specific arrangement of nitrogen and oxygen atoms in the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity based on available research findings and case studies.

Chemical Structure

The compound features a complex heterocyclic structure, which is crucial for its biological interactions. The molecular formula is represented as C15H14N2O2, and its structure includes a benzamide moiety linked to a tetrahydrobenzo[f][1,4]oxazepine ring.

Biological Activity Overview

Research into the biological activity of this compound suggests several mechanisms of action and therapeutic potentials:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant activity against CCRF-CEM leukemia cells with IC50 values indicating effective concentrations .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems and may offer benefits in neurodegenerative conditions .
  • Anti-inflammatory Properties : Inflammation-related pathways are influenced by this compound, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against CCRF-CEM
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Leukemia Cells : A study conducted by researchers at a leading cancer research institute demonstrated that the compound significantly reduced cell viability in CCRF-CEM leukemia cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Inflammation Model Studies : In models of acute inflammation, the compound showed a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This positions it as a candidate for further exploration in chronic inflammatory diseases .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(11-4-2-1-3-5-11)18-12-6-7-14-13(10-12)16(20)17-8-9-21-14/h1-7,10H,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFUMICLRUEFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.